molecular formula C10H15NO B1287887 3-Amino-3-p-tolylpropan-1-ol CAS No. 68208-23-1

3-Amino-3-p-tolylpropan-1-ol

Cat. No. B1287887
CAS RN: 68208-23-1
M. Wt: 165.23 g/mol
InChI Key: DLRHJVGOQVPPGF-UHFFFAOYSA-N
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Description

3-Amino-3-p-tolylpropan-1-ol, also known as PTAP, is a chemical compound commonly used in scientific research and industry. It has a CAS Number of 1213645-36-3 and a molecular weight of 165.24 . The IUPAC name for this compound is (3S)-3-amino-3-(4-methylphenyl)-1-propanol .


Molecular Structure Analysis

The molecular formula of 3-Amino-3-p-tolylpropan-1-ol is C10H15NO . The InChI code for this compound is 1S/C10H15NO/c1-8-2-4-9(5-3-8)10(11)6-7-12/h2-5,10,12H,6-7,11H2,1H3/t10-/m0/s1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-3-p-tolylpropan-1-ol include a molecular weight of 165.23 g/mol . It should be stored at -20°C in a sealed container, away from moisture .

Scientific Research Applications

Corrosion Inhibition

Tertiary amines, including those similar to 3-Amino-3-p-tolylpropan-1-ol, have been synthesized and evaluated for their ability to inhibit the corrosion of carbon steel. These compounds, such as 1,3-di-amino-propan-2-ol derivatives, retard the anodic dissolution of iron by forming a protective layer on the metal surface, showing promise as anodic inhibitors. Their electrochemical performance was assessed through potentiodynamic polarization measurement and electrochemical impedance spectroscopy, demonstrating improved inhibition efficiencies with concentration variations (Gao, Liang, & Wang, 2007).

Synthesis of Bioactive Compounds

  • Aza-Michael Addition Reactions : The application of tertiary amines in the synthesis of β-amino ketone derivatives through aza-Michael addition reactions showcases their utility in organic synthesis. Such derivatives have been synthesized with good yields at room temperature, highlighting the versatility of tertiary amines in facilitating chemical transformations (Shobeiri, Pourayoubi, Heydari, Percino, & Ramírez, 2011).

  • Peptide-Oligourea Hybrids : Exploring the use of oligourea foldamers to improve the pharmaceutical properties of peptides, researchers have developed GLP-1-oligourea hybrids. These hybrids demonstrate prolonged activity in vivo, indicating the potential of tertiary amines in enhancing the stability and effectiveness of therapeutic peptides (Fremaux, Venin, Mauran, Zimmer, Guichard, & Goudreau, 2019).

  • Intramolecular Cyclization : The cationic gold(I)-mediated intramolecular cyclization of 1-amino-3-alkyn-2-ols to produce pyrroles presents a practical route to synthesize compounds with potential biological activities. This methodology offers an efficient way to generate substituted furans and pyrroles, highlighting the synthetic utility of tertiary amines (Egi, Azechi, & Akai, 2009).

Mechanism of Action

The mechanism of action for 3-Amino-3-p-tolylpropan-1-ol is not specified in the search results. This could be due to the compound’s broad use in various scientific research and industry applications.

Safety and Hazards

The safety data sheet (SDS) for 3-Amino-3-p-tolylpropan-1-ol provides information on its hazards, including hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

properties

IUPAC Name

3-amino-3-(4-methylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-2-4-9(5-3-8)10(11)6-7-12/h2-5,10,12H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRHJVGOQVPPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590424
Record name 3-Amino-3-(4-methylphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68208-23-1
Record name 3-Amino-3-(4-methylphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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